The compound [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol is an organic molecule that belongs to the oxadiazole family, characterized by its unique trifluoromethyl group and oxadiazole ring structure. This compound has garnered attention due to its potential applications in various scientific fields, particularly in agrochemistry and pharmaceuticals.
Chemical Classification:
The synthesis of [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the final product.
The molecular formula of [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol is . The structure features:
CC(C1=CC=CC=C1)C(=N)N=C(C(F)(F)F)N1C(=O)O1
PZEPWDSGROKMMW-UHFFFAOYSA-N
The compound can participate in various chemical reactions:
These reactions often require specific conditions such as catalysts or particular solvents to enhance reactivity and selectivity.
The mechanism of action for compounds like [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol typically involves:
Research indicates that similar oxadiazoles exhibit antifungal properties by disrupting cell wall synthesis or interfering with nucleic acid metabolism .
The compound has potential applications in:
CAS No.: 62968-45-0
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 1356964-77-6
CAS No.:
CAS No.: